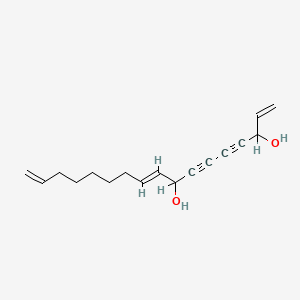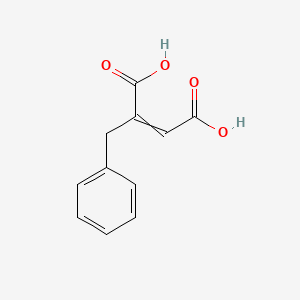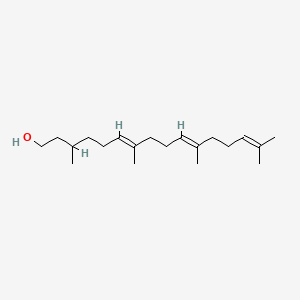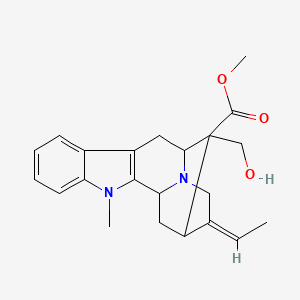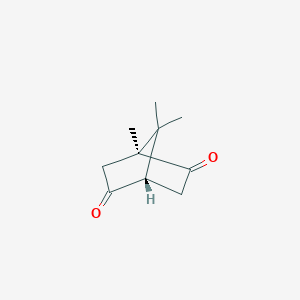
(1S)-bornane-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-bornane-2,5-dione is a bornane-2,5-dione. It is an enantiomer of a (1R)-bornane-2,5-dione.
Wissenschaftliche Forschungsanwendungen
Synthesis of Enantiomerically Pure Derivatives : (1S)-bornane-2,5-dione has been used in the efficient synthesis of enantiomerically pure nitrogen- and oxygen-functionalized acrylic acid derivatives. This involves the ene reaction with nitrosoarene, triazolinedione, and singlet oxygen, resulting in high diastereoselectivity and good yields (Adam et al., 2002).
Selective Reactions in Camphor : Bornane-2,3-dione derivatives have been utilized for selective reactions in camphor, a compound closely related to (1S)-bornane-2,5-dione. This includes the development of a new route to epicamphor and the alkylation of camphor (Baker & Davis, 1968).
Crystal and Molecular Structure Analysis : The crystal and molecular structures of α- and β-hydrazones of (-)-bornane-2,3-dione have been analyzed, confirming their geometric isomerism and revealing unique bonding and chiroptical properties (Cullen et al., 1983).
Corrosion Inhibition : Spirocyclopropane derivatives, related to (1S)-bornane-2,5-dione, have shown effective inhibition properties for mild steel corrosion in acidic solutions. This highlights the potential application of bornane derivatives in corrosion protection (Chafiq et al., 2020).
Polymer Toughening : (1S)-bornane-2,5-dione has been used in the synthesis of polymers with improved toughness, demonstrating its utility in materials science (Jing & Hillmyer, 2008).
Ring Cleavage in Synthetic Chemistry : Bornane-2,3-dione has been utilized in the regio- and diastereospecific ring cleavage under Bucherer-Bergs reaction conditions, providing a novel synthetic pathway to enantiopure derivatives of cyclopentane carboxylic acid (Knizhnikov et al., 2012).
Electrochemical Studies : Derivatives of 1H-pyrrole-2,5-dione, similar in structure to (1S)-bornane-2,5-dione, have been studied for their inhibitive action against corrosion of carbon steel, highlighting the electrochemical applications of such compounds (Zarrouk et al., 2015).
Eigenschaften
Produktname |
(1S)-bornane-2,5-dione |
|---|---|
Molekularformel |
C10H14O2 |
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
(1S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,5-dione |
InChI |
InChI=1S/C10H14O2/c1-9(2)6-4-8(12)10(9,3)5-7(6)11/h6H,4-5H2,1-3H3/t6-,10-/m1/s1 |
InChI-Schlüssel |
UDIUFGIXIGLRSM-LHLIQPBNSA-N |
Isomerische SMILES |
C[C@]12CC(=O)[C@H](C1(C)C)CC2=O |
Kanonische SMILES |
CC1(C2CC(=O)C1(CC2=O)C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



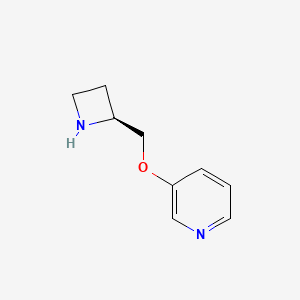
![N-[(2R,3S)-1-[[(1R,3R)-3-(aminomethyl)cyclohexyl]methylamino]-3-(1H-indol-3-yl)-1-oxobutan-2-yl]-4-(2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxamide](/img/structure/B1235287.png)
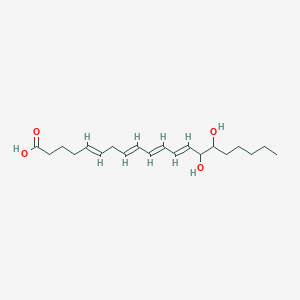
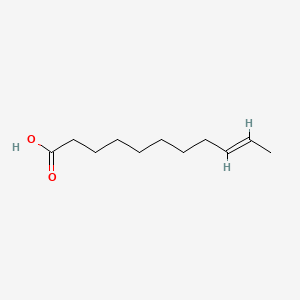
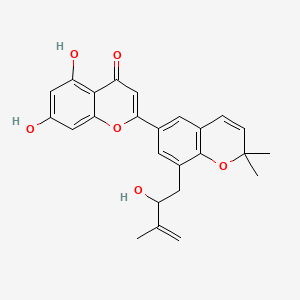
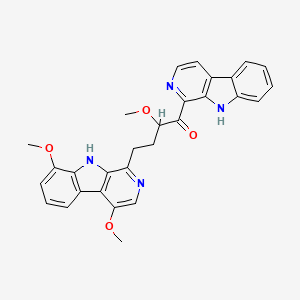

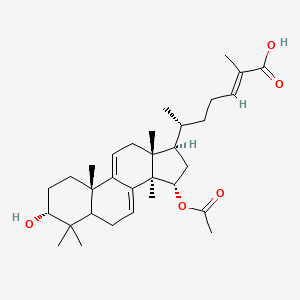
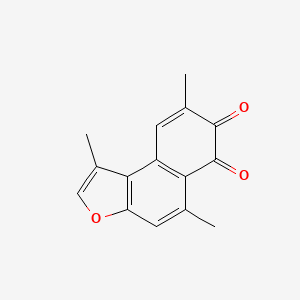
![2-(4-chlorophenyl)-N-[(E)-pyridin-4-ylmethylideneamino]acetamide](/img/structure/B1235299.png)
